Carbenoxolone-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Carbenoxolone-d4 is a deuterium-labeled isotopologue (+4 Da on succinate side chain) designed exclusively as a SIL-IS for LC-MS/MS. Unlike unlabeled analogs, it co-elutes with carbenoxolone while enabling baseline-resolved MRM detection—essential for correcting matrix effects per FDA/EMA bioanalytical guidance. Supplied at ≥98% purity with COA (HPLC, MS, NMR). Critical for GLP-compliant PK studies (IND/ANDA), QC impurity profiling, and in vitro dosing verification.

Molecular Formula C34H50O7
Molecular Weight 574.8 g/mol
Cat. No. B12422386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbenoxolone-d4
Molecular FormulaC34H50O7
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2
InChIKeyOBZHEBDUNPOCJG-ULFJTBQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbenoxolone-d4: Deuterated 11β-HSD1 Inhibitor and Stable Isotope-Labeled Analytical Standard for LC-MS Bioanalysis


Carbenoxolone-d4 is a deuterium-labeled isotopologue of carbenoxolone, a semi-synthetic derivative of 18β-glycyrrhetinic acid. Its molecular formula is C34H46D4O7, with a molecular weight of approximately 574.79 g/mol [1]. The compound incorporates four deuterium atoms specifically positioned on the succinate side chain (3-carboxypropanoyl-2,2,3,3-d4) , resulting in a mass shift of +4 Da relative to unlabeled carbenoxolone (C34H46O7, MW ~570.76 g/mol). This stable isotope labeling preserves the parent molecule's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), block gap junctions and pannexin-1 channels, and suppress Aβ42 aggregation, while enabling precise quantitation via mass spectrometry . The compound is primarily supplied as a certified analytical reference standard with purity typically exceeding 98% .

Why Non-Deuterated Carbenoxolone or Other 11β-HSD1 Inhibitors Cannot Substitute for Carbenoxolone-d4 in Quantitative Bioanalysis


Carbenoxolone-d4 is not a functional replacement for carbenoxolone in pharmacological assays; rather, its sole procurement rationale lies in its role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis . Unlabeled carbenoxolone, 18β-glycyrrhetinic acid, or selective 11β-HSD1 inhibitors such as BVT 2733 or MK-0736 cannot replicate this function because they lack the essential +4 Da mass shift that enables chromatographic co-elution with the target analyte while maintaining baseline-resolved mass spectrometric detection . Attempting to use an unlabeled structural analog as an internal standard introduces matrix effect variability and ion suppression that cannot be corrected, violating FDA and EMA bioanalytical method validation guidance [1]. The deuterium labeling on the succinate moiety ensures that Carbenoxolone-d4 exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the native analyte, making it the only acceptable SIL-IS for accurate carbenoxolone quantification in biological matrices .

Carbenoxolone-d4 Technical Differentiation: Quantitative Evidence for Procurement Decision-Making


Isotopic Purity and Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous LC-MS/MS Quantitation

Carbenoxolone-d4 is synthesized with four deuterium atoms incorporated on the succinate side chain at the 2,2,3,3 positions (3-carboxypropanoyl-2,2,3,3-d4) . This precise isotopic labeling yields an exact mass of 574.38076091 Da, compared to 570.3557 Da for unlabeled carbenoxolone, providing a mass shift of +4 Da that is optimal for triple quadrupole MS/MS multiple reaction monitoring (MRM) without isotopic peak overlap from natural 13C contributions . Vendor-certified chemical purity is specified at >98% , meeting the threshold required for internal standard applications where cross-signal contribution to the analyte channel must remain below 5% per regulatory acceptance criteria [1]. The isotopic enrichment is sufficient to ensure that the deuterated species dominates the isotopic distribution at M+4, eliminating the need for mathematical deconvolution of overlapping isotopic envelopes .

Bioanalysis LC-MS/MS Pharmacokinetics Stable Isotope Labeling

Chromatographic Behavior and LogP Differentiation: Carbenoxolone-d4 Retains Native Hydrophobicity for Co-Elution

A critical requirement for SIL-IS performance is that the labeled analog must co-elute with the unlabeled analyte under reversed-phase LC conditions to correct for matrix effects. Carbenoxolone-d4 exhibits an XLogP3-AA value of 6.4 , which is identical to that of unlabeled carbenoxolone (XLogP3 ~6.4-6.5). This high lipophilicity dictates the use of organic-rich mobile phases (typically acetonitrile or methanol with acid modifiers) and C18 stationary phases. In contrast, 18β-glycyrrhetinic acid (the aglycone core, MW 470.68, XLogP ~5.7) and glycyrrhizic acid (MW 822.93, XLogP ~2.8) exhibit markedly different retention behavior and would not co-elute with carbenoxolone under optimized LC conditions, rendering them unsuitable as surrogate internal standards [1][2].

Chromatography Retention Time LogP Method Development

Functional Bioactivity Retention: Carbenoxolone-d4 Preserves Gap Junction and 11β-HSD1 Inhibition

Carbenoxolone-d4 retains the full pharmacological profile of unlabeled carbenoxolone, including inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and gap junctional intercellular communication (GJIC). Unlabeled carbenoxolone exhibits an IC50 of 105.2 μM for GJIC inhibition via Cx40 [1] and shows approximately 90% inhibition of 11β-HSD at 1 μM [2]. The deuterium substitution on the succinate side chain does not alter the compound's interaction with these targets, as the labeled positions are remote from the pharmacophore. This functional equivalence is critical for tracer studies where the labeled compound must behave identically to the unlabeled analyte in biological systems. In contrast, selective 11β-HSD1 inhibitors like BVT 2733 (IC50 = 96 nM against mouse enzyme) or MK-0736 exhibit different potency and selectivity profiles, and cannot serve as SIL-IS for carbenoxolone due to structural dissimilarity.

11β-HSD1 Gap Junction IC50 Pharmacological Validation

Compliance and Quality Documentation: ISO 17034 Certified Reference Material with Full Analytical Data Package

Carbenoxolone-d4 is available as an analytical standard manufactured under ISO 17034 accredited reference material producer protocols . Vendor documentation typically includes a Certificate of Analysis (COA) with HPLC purity assessment, high-resolution mass spectrometry (HRMS) confirmation, and ¹H-NMR spectra verifying both chemical identity and deuterium incorporation . This documentation package is essential for regulated bioanalytical laboratories operating under GLP or GMP, where traceability and method validation require certified reference standards. In contrast, non-certified carbenoxolone or research-grade 18β-glycyrrhetinic acid often lack ISO 17034 accreditation and do not provide the isotopic purity verification necessary for SIL-IS qualification. Procurement from ISO-accredited suppliers also ensures lot-to-lot consistency, minimizing inter-batch variability in quantitative assays.

ISO 17034 Certified Reference Material COA GMP Quality Control

Carbenoxolone-d4 Application Scenarios: Validated Use Cases Based on Quantitative Differentiation


Regulated Bioanalytical Method Validation for Carbenoxolone Pharmacokinetic Studies

In GLP-compliant pharmacokinetic studies supporting IND or ANDA submissions, Carbenoxolone-d4 is the required SIL-IS for LC-MS/MS quantification of carbenoxolone in plasma, serum, or tissue homogenates. The +4 Da mass shift enables MRM transitions that are free from isotopic cross-talk, while identical LogP (6.4) ensures co-elution for matrix effect correction . ISO 17034 certified reference material status provides the traceability required by FDA and EMA bioanalytical guidance, eliminating the need for extensive internal standard qualification studies .

Metabolic Tracing and ADME Studies Using Deuterium as a Stable Tracer

Carbenoxolone-d4 can be employed as a metabolic tracer to distinguish exogenously administered carbenoxolone from endogenous 11β-HSD substrates in cell-based or in vivo models. The deuterium labeling on the succinate side chain is non-exchangeable under physiological conditions, and the compound's retention of gap junction inhibitory activity (IC50 ≈105 μM) ensures that tracer behavior reflects the pharmacology of unlabeled carbenoxolone [1]. This application is particularly valuable for studying carbenoxolone metabolism in the gastrointestinal tract, where hydrolysis to 18β-glycyrrhetinic acid occurs [2].

Quality Control Release Testing of Carbenoxolone Drug Substance and Drug Product

In pharmaceutical manufacturing QC laboratories, Carbenoxolone-d4 serves as an internal standard for HPLC-UV or LC-MS assays used to quantify carbenoxolone content and impurity profiles in drug substance batches. The high chemical purity (>98%) and availability of certified analytical documentation (COA, HPLC, MS, NMR) ensure compliance with USP, EP, and ICH Q2(R1) validation requirements . Using an isotopically labeled internal standard improves method ruggedness by compensating for injection volume variability and detector response fluctuations.

In Vitro Pharmacology: Gap Junction and Pannexin-1 Channel Studies Requiring Quantitative Dosing

For in vitro experiments investigating carbenoxolone's effects on gap junctional intercellular communication (GJIC) or pannexin-1 channels, Carbenoxolone-d4 can be used to verify dosing accuracy via post-experiment LC-MS analysis. Because the deuterated compound co-elutes with unlabeled carbenoxolone and exhibits identical pharmacological activity [1], it can be spiked into cell culture media as a recovery standard to confirm actual exposure concentrations, addressing a common source of variability in in vitro pharmacology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbenoxolone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.